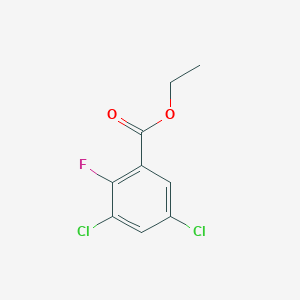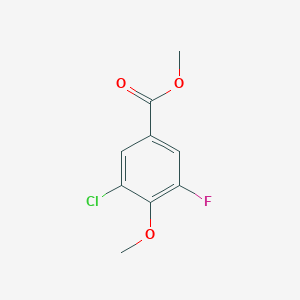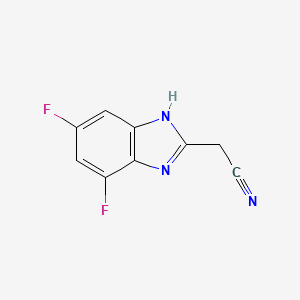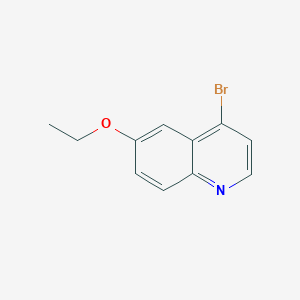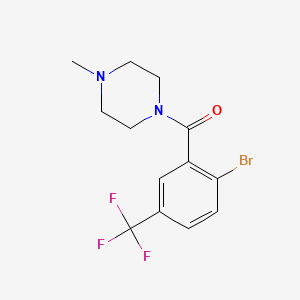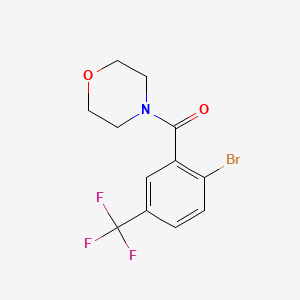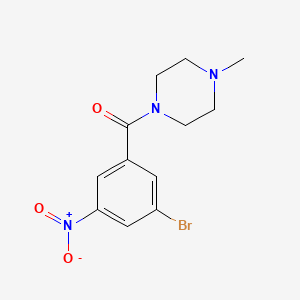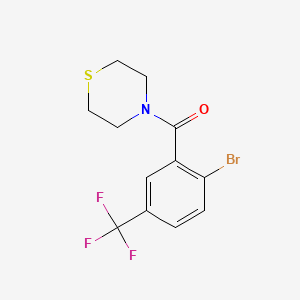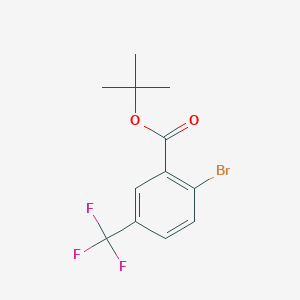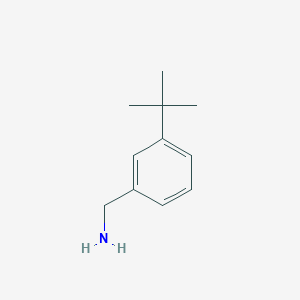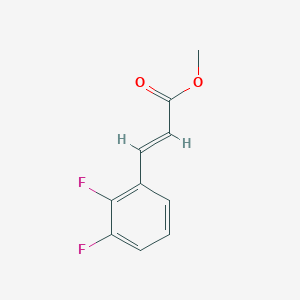
(E)-Methyl 3-(2,3-difluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-Methyl 3-(2,3-difluorophenyl)acrylate” is a chemical compound with the CAS Number: 1363402-34-9 . It has a molecular weight of 198.17 . The IUPAC name for this compound is methyl (E)-3-(2,3-difluorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 198.17 . The compound’s exact mass and monoisotopic mass are both 198.04923582 g/mol . It has a complexity of 218 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the significant applications of compounds similar to (E)-Methyl 3-(2,3-difluorophenyl)acrylate is in corrosion inhibition. Research shows that photo-cross-linkable polymers, which are similar in structure, have been effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers exhibit strong adsorption onto metal surfaces and act as efficient protective layers (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Environmental Applications
Another area of application is in environmental science, particularly in waste gas treatment. For instance, a study demonstrated the use of a biotrickling filter packed with ceramic particles for the efficient removal of methyl acrylate, a chemical similar to this compound, from waste gas. This method proved highly effective in eliminating toxic compounds from the environment (Wu, Yin, Quan, Fang, & Yin, 2016).
Polymer Synthesis
Compounds analogous to this compound are also used in polymer synthesis. Research in this field focuses on the development of various polymers for different applications. For example, the synthesis of well-defined poly(acrylates) in ionic liquids via Copper(II)-mediated photoinduced living radical polymerization is a notable study. These polymers have potential applications in various industrial and medical fields (Anastasaki, Nikolaou, Nurumbetov, Truong, Pappas, Engelis, Quinn, Whittaker, Davis, & Haddleton, 2015).
Material Science
Material science is another important area where similar compounds are used. Studies focus on understanding the structural and electronic properties of these materials. This knowledge is crucial for developing new materials with specific desired properties. For instance, a study on the properties of poly(3-thiophen-3-yl-acrylic acid methyl ester) provided insights into the electronic properties of the polymer, which can be modified for enhanced solubility and other characteristics (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDWCFVMLOUHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
